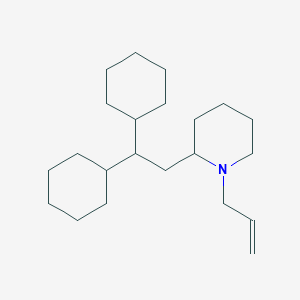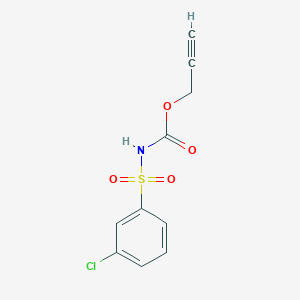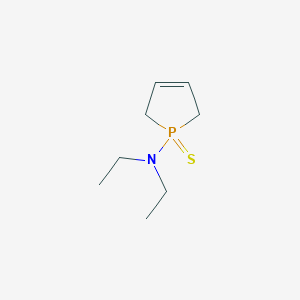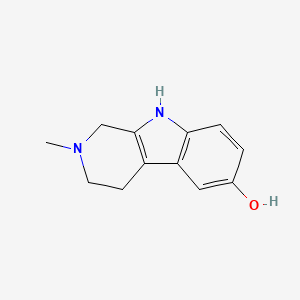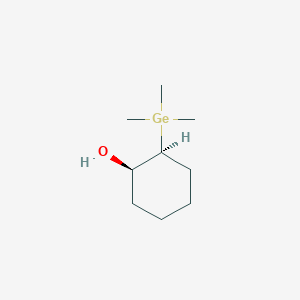
2,2'-Methylenebis(4-dodecylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(4-dodecylphenol) is a chemical compound belonging to the class of bisphenols. It is characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group substituted with a dodecyl chain. This compound is known for its antioxidant properties and is used in various industrial applications to enhance the stability of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-dodecylphenol) typically involves the condensation of 4-dodecylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, usually between 30°C to 140°C, to facilitate the formation of the methylene bridge . The reaction mixture is then subjected to separation techniques to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-dodecylphenol) follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing efficient separation and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(4-dodecylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl groups under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(4-dodecylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential effects on biological systems due to its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in preventing oxidative stress-related diseases.
Mecanismo De Acción
The antioxidant properties of 2,2’-Methylenebis(4-dodecylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(4-ethylphenol)
- 2,2’-Methylenebis(4-tert-butylphenol)
Uniqueness
Compared to its analogs, 2,2’-Methylenebis(4-dodecylphenol) is unique due to the presence of long dodecyl chains, which enhance its lipophilicity and make it more effective in stabilizing hydrophobic materials. This property makes it particularly valuable in applications involving rubber and plastics .
Propiedades
Número CAS |
63943-94-2 |
|---|---|
Fórmula molecular |
C37H60O2 |
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
4-dodecyl-2-[(5-dodecyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-27-36(38)34(29-32)31-35-30-33(26-28-37(35)39)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,38-39H,3-24,31H2,1-2H3 |
Clave InChI |
YOTDWOZBFUIUIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
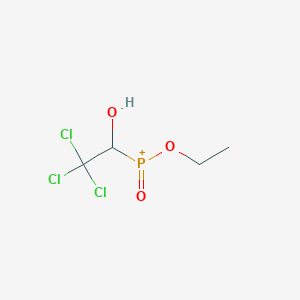
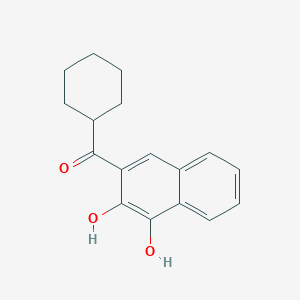

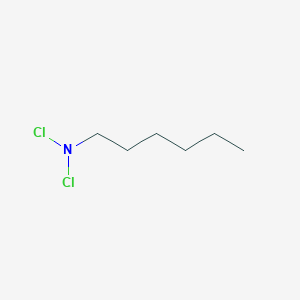
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
